An In-depth Technical Guide to 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. With the CAS Number 127892-62-0, this pyrazole derivative is a cornerstone in the development of modern agrochemicals and pharmaceuticals. Its structural features, including a substituted pyrazole ring, a carboxylic acid group, and a chlorine atom, provide multiple reaction sites for further chemical modifications, leading to compounds with potent herbicidal, insecticidal, and antimicrobial properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in the synthesis of notable commercial products. Furthermore, it explores the mechanistic pathways through which its derivatives exert their biological effects.
Chemical and Physical Properties
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a white to light yellow crystalline powder.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for laboratory and industrial applications.
| Property | Value |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| CAS Number | 127892-62-0 |
| IUPAC Name | 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid |
| Melting Point | 162-166 °C |
| Boiling Point | 339.5 °C (Predicted) |
| Density | 1.40 g/cm³ (Predicted) |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in chloroform (mild, heated), methanol. |
| InChI Key | NXAIFVHVBHMNJS-UHFFFAOYSA-N |
| SMILES | CCC1=C(Cl)C(=C(O)O)N(C)N=1 |
Synthesis and Experimental Protocols
The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a multi-step process that is crucial for the production of its derivatives. While specific, detailed industrial synthesis protocols are often proprietary, a general and representative laboratory-scale synthesis is outlined below, based on established chemical principles for pyrazole synthesis.
General Synthesis of Pyrazole Carboxylic Acids
The synthesis of pyrazole carboxylic acids often involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations.
Representative Synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
A plausible synthetic route involves the initial formation of the pyrazole ring, followed by methylation and chlorination.
Step 1: Synthesis of 3-ethyl-1H-pyrazole-5-carboxylic acid
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To a solution of ethyl 3-oxopentanoate in ethanol, add an equimolar amount of hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue is then hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the pyrazole carboxylic acid.
-
The crude product is filtered, washed with cold water, and dried.
Step 2: Methylation of the Pyrazole Ring
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Dissolve the 3-ethyl-1H-pyrazole-5-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate, to the solution.
-
Introduce a methylating agent like dimethyl sulfate or methyl iodide and stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and the solvent is evaporated to yield 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Step 3: Chlorination of the Pyrazole Ring
-
Dissolve the methylated pyrazole in a suitable solvent, for example, acetic acid.
-
Slowly add a chlorinating agent, such as sulfuryl chloride, to the solution while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the mixture onto ice and filter the resulting precipitate.
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The solid is then washed with water and recrystallized from a suitable solvent to obtain pure 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Role in the Synthesis of Agrochemicals
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a key building block for several commercial pesticides, most notably Tebufenpyrad and Tolfenpyrad.
Synthesis of Tebufenpyrad
Tebufenpyrad is a broad-spectrum acaricide and insecticide.[2] The synthesis involves the formation of an amide linkage between the carboxylic acid group of the title compound and 4-(tert-butyl)benzylamine.
Experimental Protocol:
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Convert 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid to its acid chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., toluene).[3]
-
In a separate reaction vessel, dissolve 4-(tert-butyl)benzylamine in a suitable solvent with a base (e.g., triethylamine).
-
Slowly add the prepared acid chloride to the amine solution at a low temperature.
-
Allow the reaction to proceed at room temperature for several hours.
-
After completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent to yield Tebufenpyrad.
Synthesis of Tolfenpyrad
Tolfenpyrad is another important insecticide and acaricide derived from the title compound.[4][5] Its synthesis is analogous to that of Tebufenpyrad, involving an amide coupling reaction.
Experimental Protocol:
-
Prepare the acid chloride of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid as described for the synthesis of Tebufenpyrad.
-
React the acid chloride with 4-(p-tolyloxy)benzylamine in the presence of a base to form the amide bond.
-
The reaction workup is similar to that of Tebufenpyrad synthesis, yielding Tolfenpyrad.
Biological Activity and Mechanism of Action
While quantitative biological data for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid itself is not extensively available in the public domain, the significant biological activities of its derivatives provide insight into its potential applications and mechanisms of action.
Antimicrobial Activity
Many pyrazole derivatives exhibit potent antimicrobial properties.[6] The proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase.[7][8][9][10] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the cessation of these vital cellular processes and ultimately results in bacterial cell death.
Herbicidal and Insecticidal Activity
The derivatives of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, such as Tebufenpyrad and Tolfenpyrad, are known to act as mitochondrial electron transport inhibitors (METIs).[4] Specifically, they target Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[11] By inhibiting this complex, they disrupt the production of ATP, the primary energy currency of the cell, leading to cellular energy depletion and eventual death of the target organism.
Another potential herbicidal mechanism for pyrazole derivatives is the inhibition of photosystem II (PSII) in plants.[12] PSII is a key protein complex in the photosynthetic electron transport chain. Inhibition of PSII blocks the flow of electrons, leading to a halt in photosynthesis and the production of reactive oxygen species that cause cellular damage.
Quantitative Data
While specific quantitative data for the parent compound is scarce, the following table presents representative biological activity data for some pyrazole derivatives, illustrating the potency that can be achieved through modification of the 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid core.
| Compound Type | Activity Type | Target Organism/Enzyme | Value (µg/mL or µM) |
| Pyrazole-Thiazole Hybrids | Antibacterial (MIC) | S. aureus | 1.9 - 3.9 |
| Pyrazole-Thiazole Hybrids (IC₅₀) | Antibacterial | S. aureus | 11.8 |
| Coumarin-Substituted Pyrazoles (MIC) | Antibacterial | S. aureus, P. aeruginosa | 1.56 - 6.25 |
| Pyrazole-Isothiocyanates (EC₅₀) | Herbicidal | E. crusgalli | 64.32 |
| Pyrazole-Isothiocyanates (EC₅₀) | Herbicidal | D. glomerata | 59.41 |
| Pyrazole-Carbohydrazide (IC₅₀) | DNA Gyrase Inhibition | S. aureus DNA gyrase | 0.15 |
| Pyrazole-Carbohydrazide (IC₅₀) | DNA Gyrase Inhibition | B. subtilis DNA gyrase | 0.25 |
Conclusion
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a fundamentally important building block in the fields of agrochemical and pharmaceutical research. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with significant biological activities. The exploration of its derivatives has led to the development of potent antimicrobial agents targeting bacterial DNA gyrase and highly effective pesticides that inhibit mitochondrial respiration or photosynthesis. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly continue to yield valuable compounds for drug discovery and crop protection.
References
- 1. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]
- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. CN104230809A - Industrial new process for synthesis of tebufenpyrad - Google Patents [patents.google.com]
- 4. Tolfenpyrad (Ref: OMI 88) [sitem.herts.ac.uk]
- 5. Tolfenpyrad | C21H22ClN3O2 | CID 10110536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. apps.recintodelpensamiento.com [apps.recintodelpensamiento.com]
- 12. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
